
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H23NO2. This compound is known for its unique structure, which includes a carbamic acid moiety and a hydroxy(2-phenyl-2-propenyl) group. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-phenyl-2-propenyl alcohol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the ester bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.
Aplicaciones Científicas De Investigación
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy(2-phenyl-2-propenyl) group can interact with enzymes or receptors, modulating their activity. The ester bond can be hydrolyzed under physiological conditions, releasing the active carbamic acid moiety, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (2-phenyl-2-propenyl)-2-propenyl-, 1,1-dimethylethyl ester
- Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, methyl ester
Uniqueness
Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxy(2-phenyl-2-propenyl) group provides unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
824950-51-8 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
tert-butyl N-hydroxy-N-(2-phenylprop-2-enyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11(12-8-6-5-7-9-12)10-15(17)13(16)18-14(2,3)4/h5-9,17H,1,10H2,2-4H3 |
Clave InChI |
YGXYLGMASQZLCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC(=C)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
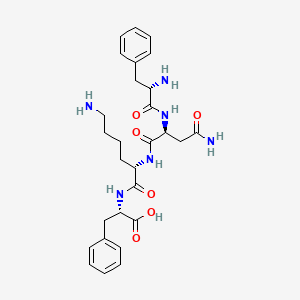
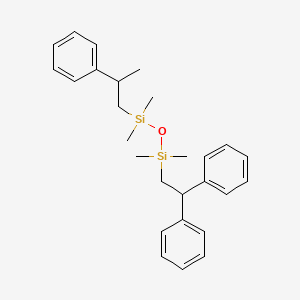


![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
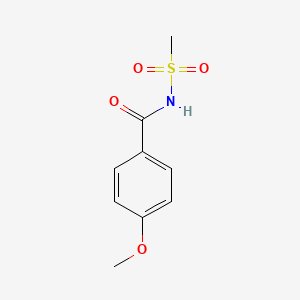

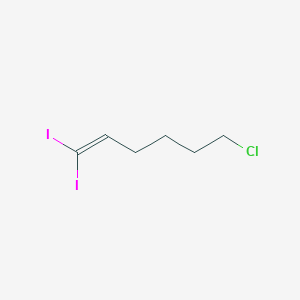
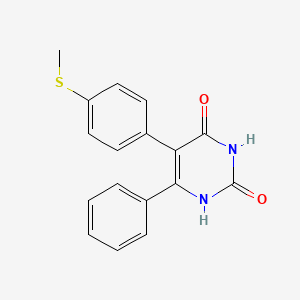
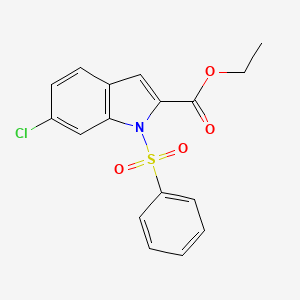
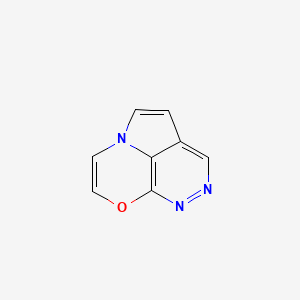
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
